2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide
Description
2-Hydroxy-2,3-dihydro-1H-indene-2-carboxamide (CID 12857778) is a bicyclic organic compound featuring a fused indene ring system substituted with a hydroxy group and a carboxamide moiety at the C2 position. Its molecular formula is C₁₀H₁₁NO₂, with the SMILES string C1C2=CC=CC=C2CC1(C(=O)N)O and InChIKey MYIZSGVUGGHXPP-UHFFFAOYSA-N .
Properties
IUPAC Name |
2-hydroxy-1,3-dihydroindene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-9(12)10(13)5-7-3-1-2-4-8(7)6-10/h1-4,13H,5-6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIZSGVUGGHXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide typically involves the reaction of indene derivatives with appropriate reagents under controlled conditionsThe reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
N-Hexyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide
- Structure : Differs by replacing the hydroxy group with a ketone (C=O) and substituting the carboxamide’s hydrogen with a hexyl chain.
- Activity: Exhibits cytotoxicity, particularly against MCF-7 breast adenocarcinoma cells (EC₅₀ = 4.28 ± 0.5 µM), unlike the hydroxy-substituted target compound, which lacks reported cytotoxicity .
2-Amino-2,3-dihydro-1H-indene-5-carboxamide (DDR1 Inhibitors)
- Structure: Substitutes the hydroxy group with an amino (-NH₂) group at C2 and positions the carboxamide at C3.
- Activity : Compound 7f demonstrates potent DDR1 inhibition (Kd = 5.9 nM, IC₅₀ = 14.9 nM) and suppresses pancreatic cancer progression in vivo .
- Significance: The amino group enhances kinase selectivity, while carboxamide placement modulates binding interactions.
5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic Acid Methyl Ester
- Structure : Features a chloro substituent at C5, a hydroxy group at C2, and a methyl ester instead of a carboxamide.
- Synthesis : Optimized using n-hexane as a solvent to reduce hydrolysis and improve crystallinity (yield increased significantly) .
- Application: Intermediate in synthesizing non-cytotoxic enzyme inhibitors.
2-Phenyl-2,3-dihydro-1H-inden-1-one
- Structure : Replaces the hydroxy-carboxamide moiety with a phenyl group and a ketone at C1.
- Role: Used as a precursor in synthesizing psychoactive cathinone derivatives (e.g., indapyrophenidone) .
- Significance : The phenyl group enhances π-π stacking interactions in receptor binding.
Ethyl 2-Amino-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride
- Structure: Combines an ethyl ester and amino group at C2.
- Properties : Molecular weight = 241.72 g/mol; used in peptide mimetics and crystallography studies .
Key Data Table: Structural and Functional Comparisons
Biological Activity
2-Hydroxy-2,3-dihydro-1H-indene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.
Chemical Structure and Properties
The chemical structure of this compound features a hydroxyl group and a carboxamide functional group, which are critical for its biological activity. The compound can be synthesized through various chemical reactions involving indene derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Effects
The compound has also been studied for its anticancer properties . Preliminary findings suggest that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and apoptosis. Specific studies have indicated that it can induce cell cycle arrest and promote apoptosis in cancer cell lines .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could modulate the activity of receptors linked to various physiological processes.
These interactions likely contribute to its antimicrobial and anticancer effects .
Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multiple pathogens. The results showed that the compound had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, indicating strong potential for further development as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis. The results indicated that treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls.
| Cell Line | Apoptosis Rate (%) |
|---|---|
| HeLa | 45 |
| MCF7 | 38 |
| A549 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
